6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline
Overview
Description
“6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline” is a chemical compound with the molecular formula C22H21N5O31. It is also known as PQ-10 and is a potent and selective inhibitor of phosphodiesterase type 10 (PDE10; Ki = 4 nM)1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline” from the web search results.Molecular Structure Analysis
The molecular structure of “6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline” consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, a benzene ring and a pyrimidine ring1. The molecule has a molecular weight of 403.4 g/mol1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline” from the web search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline” include a molecular weight of 403.4 g/mol and a molecular formula of C22H21N5O31.
Scientific Research Applications
Antimalarial Activity
Research on quinazolines, including variants of 6,7-dimethoxyquinazoline, highlights their potential as antimalarial agents. A study involving the synthesis and evaluation of approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines identified a compound exhibiting high antimalarial activity, suggesting promising leads for antimalarial drug development (Mizukawa et al., 2021).
Antihyperlipidemic Activity
6,7-Dimethoxyquinazoline derivatives have shown significant antihyperlipidemic activity, with certain compounds demonstrating notable effects in reducing serum cholesterol and triglyceride levels, and increasing serum HDL levels. This indicates their potential as antihyperlipidemic molecules (Kathiravan et al., 2016).
Antibacterial Activity
Pyrazol-1-ylquinoxalin-2(1H)-one derivatives, structurally related to quinazolines, have shown comparative antibacterial effects to streptomycin, highlighting the antimicrobial potential of quinazoline derivatives (Ajani et al., 2009).
Anti-tubercular Activity
A series of 4-anilinoquinolines and 4-anilinoquinazolines were identified as novel inhibitors of Mycobacterium tuberculosis, with certain compounds showing high potency and minimal toxicity. This suggests quinazolines' role in combating tuberculosis (Asquith et al., 2019).
Antitumor and Antimicrobial Activity
Novel 6,7-dimethoxyquinazoline derivatives synthesized for antitumor and antimicrobial screening showed that some compounds possess both anticancer and antimicrobial activities. This dual activity provides a basis for further investigation into the therapeutic potential of quinazolines (Kassab et al., 2016).
Safety And Hazards
Future Directions
The future directions for “6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline” could involve further research into its potential uses, given its potent and selective inhibition of PDE101. This could include exploring its potential applications in the treatment of diseases where PDE10 plays a role.
properties
IUPAC Name |
6,7-dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-28-19-9-15-18(10-20(19)29-2)24-13-25-22(15)27-8-7-14(12-27)30-21-11-23-16-5-3-4-6-17(16)26-21/h3-6,9-11,13-14H,7-8,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIIFKJMNRPNMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470891 | |
Record name | 6,7-dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline | |
CAS RN |
927691-21-2 | |
Record name | 6,7-dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.